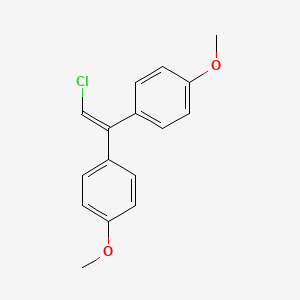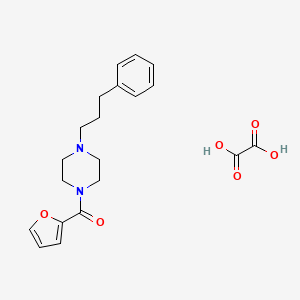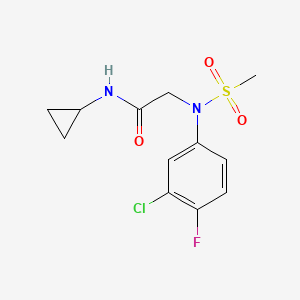
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene)
Descripción general
Descripción
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene), also known as CEEB, is an organic compound that is commonly used in scientific research. CEEB is a member of the stilbene family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of enzymes involved in the inflammatory response. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been shown to modulate the activity of potassium channels, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to modulate the activity of ion channels, which can have a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments is its diverse biological activities. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a useful tool for studying a variety of diseases. Another advantage of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is its relative ease of synthesis. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) can be synthesized using simple and efficient methods, making it a cost-effective tool for scientific research.
One limitation of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments is its potential toxicity. While 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit a variety of beneficial effects, it can also have negative effects on cellular function at high concentrations. Another limitation of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for the study of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene). One direction is the development of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene)-based fluorescent probes for imaging applications. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit fluorescent properties, making it a potential tool for imaging biological processes. Another direction is the study of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) as a potential therapeutic target for a variety of diseases. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to modulate the activity of ion channels and inhibit enzymes involved in the inflammatory response, making it a potential target for a variety of diseases.
Conclusion
In conclusion, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is a useful tool for scientific research due to its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic target for a variety of diseases. While there are limitations to using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments, its relative ease of synthesis and diverse biological activities make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) involves the reaction of 2-chloroacetyl chloride with 4-methoxybenzene in the presence of a base catalyst such as pyridine. The resulting intermediate is then treated with sodium hydroxide to form 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene). The synthesis of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is a simple and efficient process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been studied for its potential use as a fluorescent probe for imaging applications. In addition, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been investigated for its ability to modulate the activity of ion channels, making it a potential therapeutic target for a variety of diseases.
Propiedades
IUPAC Name |
1-[2-chloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSALYPNGPXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943836 | |
| Record name | 1,1'-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2132-66-3 | |
| Record name | NSC122968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)

![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)


